molecular formula C9H18N2 B13189636 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole

2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13189636
M. Wt: 154.25 g/mol
InChI Key: HUJAYOROWVAELT-UHFFFAOYSA-N
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Description

2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused pyrrole and pyrrolidine ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone and an amine, the compound can be synthesized through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octahydropyrrolo[3,4-c]pyrrole: A related compound with a similar bicyclic structure but lacking the methyl groups.

    2,3A,6a-trimethyl-octahydropyrrolo[3,4-b]pyrrole: Another analog with a different ring fusion pattern.

Uniqueness

2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3a,5,6a-trimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C9H18N2/c1-8-4-10-5-9(8,2)7-11(3)6-8/h10H,4-7H2,1-3H3

InChI Key

HUJAYOROWVAELT-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CN(C2)C)C

Origin of Product

United States

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